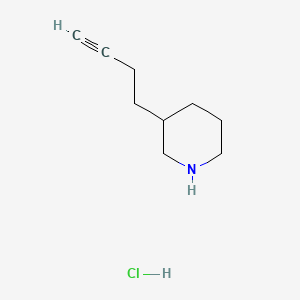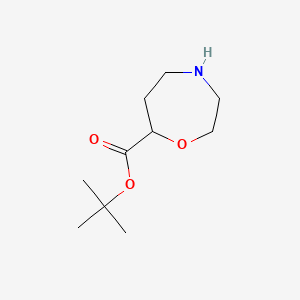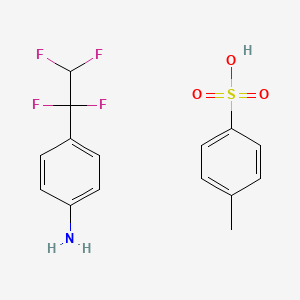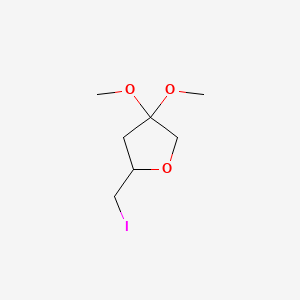![molecular formula C10H18NNaO4S B13471309 Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate is a versatile chemical compound used in various scientific research fields. It offers unique properties that contribute to the development of new materials and pharmaceuticals, making it an indispensable tool for innovative advancements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate typically involves the protection of amines using the tert-butyloxycarbonyl (Boc) group. This process can be carried out under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the Boc protecting group, which can be selectively cleaved under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids like trifluoroacetic acid and HCl, as well as bases such as sodium hydroxide and DMAP . These reagents facilitate the addition, removal, and transformation of functional groups within the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the removal of the Boc group results in the formation of the corresponding amine .
Wissenschaftliche Forschungsanwendungen
Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate is widely used in scientific research due to its unique properties. It is employed in the development of new materials and pharmaceuticals, contributing to advancements in chemistry, biology, medicine, and industry. The compound’s versatility makes it an essential tool for researchers exploring innovative solutions to complex problems.
Wirkmechanismus
The mechanism of action of Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate involves the selective cleavage of the Boc protecting group under specific conditions . This process allows for the controlled release of the corresponding amine, which can then participate in various chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and desired outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate include other Boc-protected amines and sodium tert-butoxide . These compounds share similar reactivity and applications in organic synthesis and research.
Uniqueness: The uniqueness of this compound lies in its specific structure and properties, which make it particularly suitable for certain applications in scientific research. Its ability to undergo selective reactions and its versatility in various fields highlight its importance as a valuable research tool.
Eigenschaften
Molekularformel |
C10H18NNaO4S |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
sodium;[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]methanesulfinate |
InChI |
InChI=1S/C10H19NO4S.Na/c1-9(2,3)15-8(12)11-6-10(4-5-10)7-16(13)14;/h4-7H2,1-3H3,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
VIRVNGGVXUVUQW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride](/img/structure/B13471235.png)
![(2S,4R)-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13471241.png)

![4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane](/img/structure/B13471245.png)


![2-Azabicyclo[3.1.1]heptan-4-one hydrochloride](/img/structure/B13471260.png)

![2-(2-Tert-butoxycarbonyl-2,6-diazaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B13471275.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid](/img/structure/B13471288.png)

![benzyl N-[(1S)-1-[(2-hydroxyethyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13471308.png)
![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)
